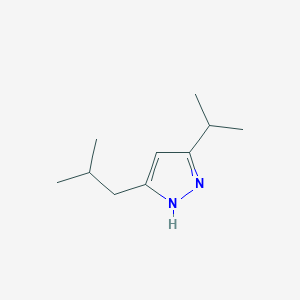
5-Isobutyl-3-isopropyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Isobutyl-3-isopropyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family Pyrazoles are five-membered aromatic rings containing two nitrogen atoms at positions 1 and 2
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isobutyl-3-isopropyl-1H-pyrazole can be achieved through various methods. One common approach involves the cycloaddition of hydrazine derivatives with β-diketones or acetylenic ketones . This reaction typically proceeds under mild conditions and can yield a mixture of regioisomers . Another method involves the condensation of substituted aromatic aldehydes with hydrazine monohydrochloride, followed by cycloaddition with terminal alkynes .
Industrial Production Methods
Industrial production of pyrazole derivatives often employs catalytic systems to enhance yield and selectivity. For instance, ruthenium-catalyzed hydrogen transfer reactions of 1,3-diols with alkyl hydrazines can produce pyrazoles efficiently . Additionally, eco-friendly protocols using heterogeneous catalysts like Amberlyst-70 have been developed to streamline the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
5-Isobutyl-3-isopropyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazole N-oxides.
Reduction: Reduction reactions can convert the pyrazole ring into pyrazolines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole N-oxides, while substitution reactions can introduce alkyl, aryl, or other functional groups onto the pyrazole ring .
Aplicaciones Científicas De Investigación
5-Isobutyl-3-isopropyl-1H-pyrazole has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Pyrazoles are used in the production of agrochemicals, dyes, and other industrial products.
Mecanismo De Acción
The mechanism of action of 5-Isobutyl-3-isopropyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. Pyrazole derivatives can act as enzyme inhibitors, receptor agonists or antagonists, and modulators of various biological pathways . The exact mechanism depends on the specific functional groups and structural features of the compound.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dimethylpyrazole: Similar in structure but with methyl groups instead of isobutyl and isopropyl groups.
3,5-Diisopropylpyrazole: Contains two isopropyl groups, differing from the isobutyl group in 5-Isobutyl-3-isopropyl-1H-pyrazole.
3,5-Diphenylpyrazole: Features phenyl groups, offering different chemical properties and applications.
Uniqueness
The presence of isobutyl and isopropyl groups can enhance its lipophilicity and affect its interaction with biological targets .
Propiedades
Fórmula molecular |
C10H18N2 |
|---|---|
Peso molecular |
166.26 g/mol |
Nombre IUPAC |
5-(2-methylpropyl)-3-propan-2-yl-1H-pyrazole |
InChI |
InChI=1S/C10H18N2/c1-7(2)5-9-6-10(8(3)4)12-11-9/h6-8H,5H2,1-4H3,(H,11,12) |
Clave InChI |
KQFFKCSYKUXZQW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1=CC(=NN1)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


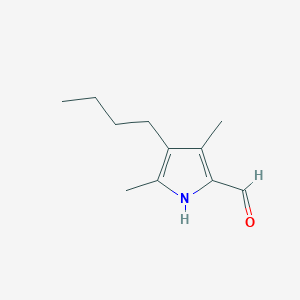


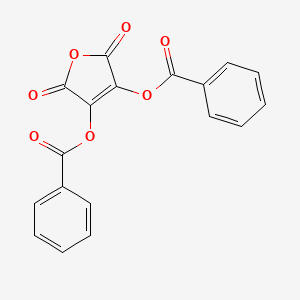

![N-[2-(1,3-Oxazol-2-yl)phenyl]benzamide](/img/structure/B12883605.png)
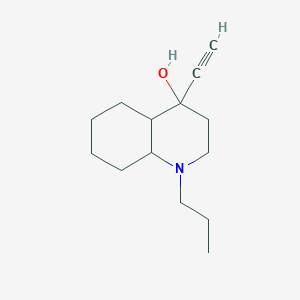

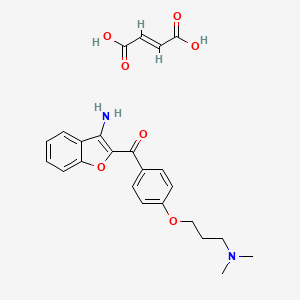
![4-(Benzo[d]thiazol-2-yl)-1H-pyrazol-5(4H)-one](/img/structure/B12883622.png)


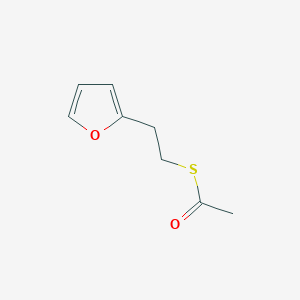
![[2-(1,2,4-triazol-4-ylcarbamoyl)phenyl] Acetate](/img/structure/B12883643.png)
